Promethazine methiodide
Overview
Description
Promethazine methiodide is a quaternary ammonium salt derived from promethazine, a first-generation antihistamine. Promethazine is widely used for its antihistaminic, sedative, and antiemetic properties. The methiodide form is often used in research due to its ability to interact with various biological targets, making it a valuable compound in pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Promethazine methiodide can be synthesized through the methylation of promethazine. The reaction typically involves the use of methyl iodide as the methylating agent. The process is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve promethazine in an organic solvent.
- Add methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated this compound.
- Wash the product with cold solvent and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Promethazine methiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form promethazine sulfoxide.
Reduction: The compound can be reduced back to promethazine under specific conditions.
Substitution: As a quaternary ammonium salt, it can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with this compound under mild conditions.
Major Products
Oxidation: Promethazine sulfoxide.
Reduction: Promethazine.
Substitution: Various substituted promethazine derivatives depending on the nucleophile used.
Scientific Research Applications
Promethazine methiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Employed in studies of cell membrane interactions and transport mechanisms due to its ability to interact with biological membranes.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Promethazine methiodide exerts its effects primarily through antagonism of histamine H1 receptors. It also interacts with muscarinic, alpha-adrenergic, and dopamine receptors. The compound’s quaternary ammonium structure allows it to bind to these receptors more effectively, leading to its pronounced pharmacological effects. The molecular targets and pathways involved include:
Histamine H1 receptors: Inhibition of histamine-mediated allergic responses.
Muscarinic receptors: Anticholinergic effects leading to sedation and antiemesis.
Alpha-adrenergic receptors: Vasodilation and hypotension.
Dopamine receptors: Modulation of neurotransmitter release and antiemetic effects.
Comparison with Similar Compounds
Promethazine methiodide is compared with other similar compounds such as:
Chlorpromazine methiodide: Another quaternary ammonium salt with similar pharmacological properties but differing in potency and receptor affinity.
Trifluopromazine methiodide: Known for its stronger antipsychotic effects compared to this compound.
Prochlorperazine methiodide: Used primarily as an antiemetic with a different side effect profile.
This compound stands out due to its balanced profile of antihistaminic, sedative, and antiemetic effects, making it a versatile compound in both research and clinical settings.
Properties
IUPAC Name |
trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHATNPZLRYJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26212-80-6 | |
Record name | 10H-Phenothiazine-10-ethanaminium, N,N,N,α-tetramethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26212-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promethazine methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026212806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiozinamin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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